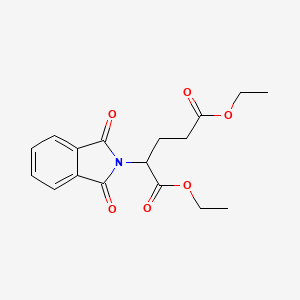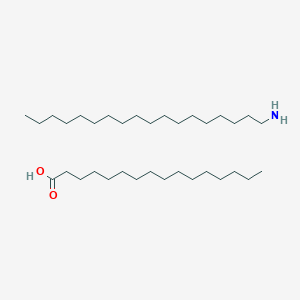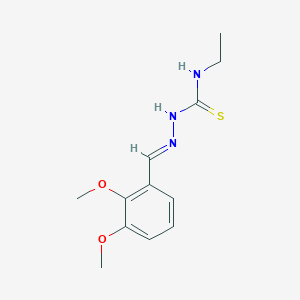![molecular formula C15H15Br B11958594 [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene CAS No. 858811-68-4](/img/structure/B11958594.png)
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène est un composé organique de formule moléculaire C15H15Br. C'est une molécule chirale, c'est-à-dire qu'elle possède des images miroir non superposables. Ce composé est souvent utilisé en synthèse organique et en recherche en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène implique généralement la bromation d'un précurseur approprié. Une méthode courante est la bromation du (1R,2S)-1-méthyl-2-phényléthylbenzène à l'aide de brome (Br2) en présence d'un catalyseur tel que le fer (Fe) ou le bromure d'aluminium (AlBr3). La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane (CH2Cl2) à basse température pour contrôler la vitesse de réaction et la sélectivité.
Méthodes de production industrielle
En milieu industriel, la production de [(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
[(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles, tels que l'hydroxyde (OH-), le cyanure (CN-) ou les amines (NH2-).
Réactions de réduction : Le composé peut être réduit en [(1R,2S)-1-méthyl-2-phényléthyl]benzène à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Réactions d'oxydation : Le composé peut être oxydé pour former l'oxyde de [(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4).
Réactifs et conditions courants
Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse à température ambiante.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre à basse température.
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre à des températures élevées.
Produits principaux
Substitution : [(1R,2S)-2-hydroxy-1-méthyl-2-phényléthyl]benzène, [(1R,2S)-2-cyano-1-méthyl-2-phényléthyl]benzène.
Réduction : [(1R,2S)-1-méthyl-2-phényléthyl]benzène.
Oxydation : Oxyde de [(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène.
Applications De Recherche Scientifique
[(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène a diverses applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les systèmes biologiques.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments et comme outil pharmacologique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du [(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome peut participer à des réactions de substitution électrophile aromatique, tandis que le centre chiral peut influencer la stéréochimie des produits formés. Les effets du composé sont médiés par sa capacité à former des liaisons covalentes avec les nucléophiles et son potentiel à subir des réactions redox.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.
Comparaison Avec Des Composés Similaires
[(1R,2S)-2-bromo-1-méthyl-2-phényléthyl]benzène peut être comparé à d'autres composés similaires, tels que :
[(1R,2S)-1-bromo-2-phénylpropyl]benzène : Structure similaire mais motif de substitution différent.
[(1R,2R)-2-chloro-1-méthyl-2-phényléthyl]benzène : Atome de chlore au lieu de brome, conduisant à une réactivité différente.
[(1R,2R)-1-méthyl-2-phényl-2-(phénylsulfonyl)éthyl]benzène : Contient un groupe sulfonyle, ce qui modifie considérablement ses propriétés chimiques.
Propriétés
Numéro CAS |
858811-68-4 |
|---|---|
Formule moléculaire |
C15H15Br |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
(1-bromo-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3 |
Clé InChI |
UHMUZEBOXCHNND-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
